N-cyclohexyl-N-ethylaminosulfonamide

Description

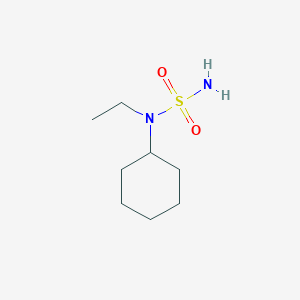

Structure

2D Structure

Properties

IUPAC Name |

[ethyl(sulfamoyl)amino]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOXYELVZKZMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152573-64-2 | |

| Record name | N-cyclohexyl-N-ethylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Reductive Amination Process

- Reactants : Cyclohexanone and ethylamine aqueous solution.

- Catalysts : Palladium on carbon (Pd/C) or platinum on activated carbon (Pt/C) catalysts.

- Solvents : Methanol, ethanol, isopropanol, tetrahydrofuran (THF), or Virahol.

- Reaction Conditions :

- High-pressure hydrogen atmosphere (0.5–5 MPa).

- Temperature range: 30–150 °C.

- Reaction time: 1–10 hours.

- Continuous stirring to maintain homogeneity.

Typical Procedure and Results

| Step | Description | Parameters | Outcome |

|---|---|---|---|

| 1 | Charge ethylamine solution and solvent into autoclave | Ethylamine 70% solution, solvent volume varies (e.g., 150 g methanol) | Catalyst added (0.5–1.2 g Pd/C or Pt/C) |

| 2 | Purge air with nitrogen, then pressurize with hydrogen | Pressure maintained at 2–2.5 MPa, temperature raised to 30–50 °C | Stirring maintained throughout |

| 3 | Add cyclohexanone via metering pump | Cyclohexanone amount ~1.53 mol, temperature 90–150 °C | Reaction time 2–4.5 hours |

| 4 | Cool down, release pressure, filter catalyst | Product purified by rectification | Yield: 92.6–97.3%, Purity: 99.2–99.7% |

This method is noted for its simplicity, environmental friendliness, and high yield, making it suitable for scale-up in industrial settings.

Sulfonamide Formation: Introduction of Sulfonyl Group

The next critical step is the formation of the sulfonamide bond by reacting the amine intermediate with a sulfonylating agent, typically a sulfonyl chloride derivative. Although specific literature on N-cyclohexyl-N-ethylaminosulfonamide sulfonylation is limited, analogous methods from related sulfonamide syntheses provide a reliable framework.

General Sulfonamide Synthesis Approach

- Reactants : N-ethylcyclohexylamine and sulfonyl chloride (e.g., sulfonyl chloride derivatives).

- Solvent : Dichloromethane or other inert organic solvents.

- Base : Triethylamine or other organic bases to scavenge HCl.

- Conditions :

- Stirring under reflux or room temperature.

- Reaction time: 1–3 hours.

- Purification : Washing, drying (e.g., with anhydrous MgSO4 or Na2SO4), filtration, and recrystallization.

Example from Related Sulfonamide Preparation

In a related compound preparation (N-(2-fluorophenyl)-2-[1-methyl-3-difluoromethyl-4-pyrazole carboxamido]cyclohexane sulfonamide), the sulfonamide was synthesized by refluxing the amine with pyrazole acyl chloride in dichloromethane with triethylamine for 1.5–2.5 hours, followed by washing, drying, and recrystallization to obtain a pure white powder. This method can be adapted for this compound synthesis.

Summary of Preparation Methodology

| Stage | Key Reagents | Catalyst | Solvent | Conditions | Yield & Purity |

|---|---|---|---|---|---|

| Reductive Amination | Cyclohexanone + Ethylamine | Pd/C or Pt/C | Methanol, Ethanol, THF | 30–150 °C, 0.5–5 MPa H2, 1–10 h | 92.6–97.3% yield, 99.2–99.7% purity |

| Sulfonamide Formation | N-ethylcyclohexylamine + Sulfonyl chloride | Base (e.g., triethylamine) | Dichloromethane | Reflux or RT, 1–3 h | High purity after recrystallization |

Research Findings and Notes

- The reductive amination step benefits from continuous hydrogen supply and stirring to maintain catalyst activity and reaction efficiency.

- Catalyst choice (Pd/C vs. Pt/C) affects reaction rate and selectivity but both provide high yields.

- Solvent selection impacts solubility and reaction kinetics; alcohols and THF are effective.

- The sulfonamide formation step requires careful control of stoichiometry and base addition to avoid side reactions.

- Purification by recrystallization ensures removal of impurities and high product purity.

- Industrial methods emphasize green chemistry principles, minimizing waste and avoiding harsh oxidants.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethylaminosulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aminosulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution Reagents: Halogenated compounds and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-ethylaminosulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.

Medicine

This compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-ethylaminosulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

N-Cyclohexyl-N-methylbenzenesulfonamide

Benzenesulfonamide,N-cyclohexyl

N-Cyclohexyl-4-methylbenzenesulfonamide

N-Cyclohexyl-2-naphthalenesulfonamide

- Structure : Naphthalene ring replaces benzene (CAS: 152190-79-9).

- Molecular Formula: C₁₆H₁₉NO₂S.

- Comparison : The bulky naphthalene group might reduce bioavailability due to increased molecular weight.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-Cyclohexyl-N-ethylaminosulfonamide | C₁₄H₂₁NO₂S | 267.39 | - | Ethyl, cyclohexyl, benzene |

| N-Cyclohexyl-N-methylbenzenesulfonamide | C₁₃H₁₉NO₂S | 253.36 | - | Methyl, cyclohexyl, benzene |

| Benzenesulfonamide,N-cyclohexyl | C₁₂H₁₇NO₂S | 239.33 | 3237-31-8 | Cyclohexyl, benzene |

| N-Cyclohexyl-4-methylbenzenesulfonamide | C₁₃H₁₉NO₂S | 253.36 | 80-30-8 | Cyclohexyl, toluene |

| N-Cyclohexyl-2-naphthalenesulfonamide | C₁₆H₁₉NO₂S | 289.39 | 152190-79-9 | Cyclohexyl, naphthalene |

Research Findings and Trends

- Alkyl Chain Impact : Ethyl substitution in the target compound improves lipophilicity and target engagement compared to methyl or unsubstituted analogs.

- Aromatic Substitution : Methyl or naphthalene groups alter solubility and binding affinity , with toluene derivatives showing promise for oral bioavailability.

- Safety Profile : N-Cyclohexylsulfamic acid (a related compound) requires protective handling (gloves, eye protection), but sulfonamides generally exhibit manageable toxicity.

Biological Activity

N-cyclohexyl-N-ethylaminosulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realm of cancer research and enzyme inhibition. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 246.34 g/mol

Sulfonamides, including this compound, typically exert their biological effects through the inhibition of specific enzymes. In particular, they have been shown to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in regulating pH and fluid balance in tissues. The inhibition of these enzymes can affect tumor growth and metastasis, making them potential targets for anticancer therapies .

Biological Activity Overview

Recent studies have highlighted the promising biological activities of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects compared to standard chemotherapeutics:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | HepG-2 | 12.53 ± 0.51 |

| MCF-7 | 19.57 ± 1.10 | |

| A-549 | 30.91 ± 0.65 | |

| HCT-116 | 20.30 ± 0.33 | |

| Doxorubicin | HepG-2 | 13.76 ± 0.45 |

| MCF-7 | 17.44 ± 0.46 |

The data indicates that this compound exhibits significant cytotoxicity against HepG-2 and MCF-7 cell lines, comparable to doxorubicin, a commonly used chemotherapeutic agent .

Case Study: Inhibition of Carbonic Anhydrase Isoforms

A study investigated the inhibitory effects of this compound on carbonic anhydrase isoforms hCA IX and hCA XII, which are overexpressed in various aggressive tumors. The results demonstrated that selective inhibition of these isoforms could slow tumor growth and reduce metastasis by limiting angiogenesis .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide structure can enhance its biological activity. For instance, substituting different alkyl groups influenced the compound's potency against cancer cell lines, indicating that further optimization could lead to more effective therapeutic agents .

Q & A

Q. What advanced techniques characterize the compound’s stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.